

# Sitagliptin monohydrate crystal structure and polymorphism

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of **Sitagliptin Monohydrate**

## Preamble: The Solid State as a Critical Quality Attribute

Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Marketed by Merck & Co. under the trade name Januvia®, the active pharmaceutical ingredient (API) is formulated as sitagliptin phosphate monohydrate.[2][3] This specific salt hydrate form was selected for its optimal balance of stability, solubility, and manufacturability. However, the ability of an API to exist in different solid-state forms—a phenomenon known as polymorphism—presents a significant challenge in drug development. Different polymorphs, though chemically identical, can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and mechanical behavior.[2][4][5] These differences can profoundly impact a drug's bioavailability and therapeutic efficacy.

This guide serves as a technical resource for researchers, formulation scientists, and quality control professionals. It moves beyond a simple recitation of facts to explain the causality behind analytical choices, providing a framework for the robust characterization of sitagliptin's solid-state forms. We will explore the definitive crystal structure of sitagliptin phosphate monohydrate, delve into its known polymorphic and hydrated states, and detail the self-validating experimental protocols required for their unambiguous identification and control.

# The Crystalline Architecture of Sitagliptin Phosphate Monohydrate

The foundational solid-state form is sitagliptin dihydrogen phosphate monohydrate. Its crystal structure has been elucidated using synchrotron X-ray powder diffraction data, providing a detailed understanding at the atomic level.[\[3\]](#)[\[6\]](#)

The sitagliptin cation adopts a folded conformation, which brings its two planar regions into a roughly parallel alignment.[\[3\]](#)[\[6\]](#) The crystal's stability is derived from an extensive and robust network of strong hydrogen bonds. This network intricately links the ammonium group of the sitagliptin cation, the dihydrogen phosphate anion, and the water molecule of hydration, creating a distinct two-dimensional sheet-like structure.[\[3\]](#)[\[6\]](#) This well-defined architecture is directly responsible for the material's characteristic properties, including its non-hygroscopic nature and thermal stability.[\[2\]](#)

Crystallographic Parameter	Sitagliptin Dihydrogen Phosphate Monohydrate
Crystal System	Orthorhombic
Space Group	P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimension a	6.137108(12) Å
Unit Cell Dimension b	9.304018(14) Å
Unit Cell Dimension c	38.30767(10) Å
Volume (V)	2187.359(8) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4
Data sourced from Kaduk et al. (2015). <a href="#">[3]</a> <a href="#">[6]</a>	

## The Polymorphic Landscape of Sitagliptin

Beyond the commercially utilized monohydrate, sitagliptin can exist in other solid forms, primarily the anhydrous phosphate salt and the sitagliptin base. Each form possesses a unique crystal lattice and, consequently, distinct physicochemical properties. Understanding these

forms is not merely an academic exercise; it is a regulatory and quality imperative. An unintended polymorphic conversion during manufacturing or storage could alter the drug product's performance.[\[7\]](#)[\[8\]](#)

A comparative study has highlighted the key differences between the monohydrate (STG), anhydrous (STGA), and base (STGB) forms, particularly in their thermal behavior.[\[2\]](#)[\[4\]](#)[\[9\]](#)

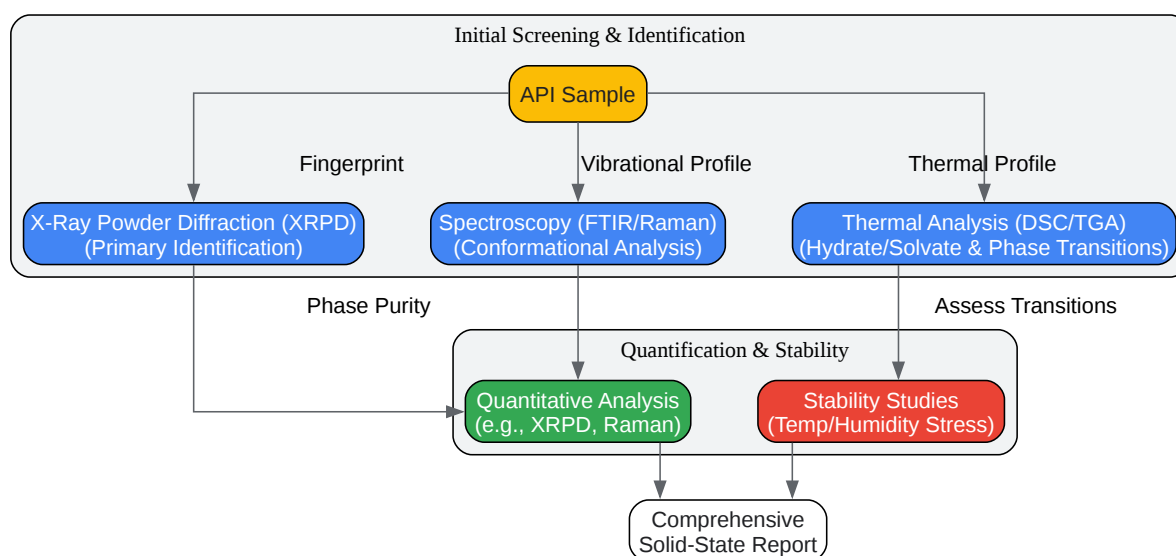
Crystalline Form	Key Thermal Events (via DSC)	Significance
Phosphate Monohydrate (STG)	Dehydration Tpeak: ~134 °C; Melting Tpeak: ~206 °C	The initial dehydration event is a critical identifier. The subsequent melting point is characteristic of the resulting anhydrous form. <a href="#">[2]</a> <a href="#">[10]</a>
Phosphate Anhydrous (STGA)	Melting Tpeak: ~215 °C	Exhibits a higher melting point than the monohydrate form post-dehydration, indicating a different, more stable crystalline arrangement. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Base Form (STGB)	Melting Tpeak: ~120 °C	A significantly lower melting point distinguishes it clearly from the phosphate salt forms. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a>

Patent literature also describes other anhydrous polymorphic forms, designated as Form I, II, III, and V, among others, each with unique X-ray diffraction patterns, further illustrating the complexity of sitagliptin's solid-state chemistry.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## A Multi-Technique Approach to Solid-State Characterization

No single analytical technique is sufficient to fully characterize the polymorphic landscape of an API. A robust, self-validating system relies on the orthogonal application of several instrumental

methods. The flowchart below illustrates a typical workflow.



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Caption: Integrated workflow for API solid-state characterization.

## X-Ray Powder Diffraction (XRPD)

**Expertise & Causality:** XRPD is the definitive technique for polymorph identification. The unique three-dimensional arrangement of atoms in a crystal lattice diffracts X-rays at specific angles ( $2\theta$ ), producing a diffraction pattern that serves as an unambiguous fingerprint for that specific crystalline form. Any change in the crystal lattice, whether from a polymorphic transformation or the inclusion/removal of a solvent molecule, will result in a demonstrably different pattern.

Experimental Protocol: XRPD Analysis

- **Sample Preparation:** Gently grind approximately 5-10 mg of the sitagliptin sample using an agate mortar and pestle to ensure particle size homogeneity and reduce preferred orientation effects.
- **Mounting:** Pack the powdered sample into a low-background sample holder, ensuring a flat, smooth surface level with the holder's rim.
- **Instrument Setup:** Use a diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ). Set the generator to 40 kV and 40 mA.
- **Data Acquisition:** Scan the sample over a  $2\theta$  range of  $3^\circ$  to  $40^\circ$ . Use a step size of  $0.02^\circ$  and a dwell time of 0.5-1.0 seconds per step.
- **Data Analysis:** Process the raw data to identify the angular positions ( $2\theta$ ) and relative intensities of the diffraction peaks. Compare the resulting pattern against reference patterns of known sitagliptin forms.

#### Comparative XRPD Peak Data ( $2\theta \pm 0.2^\circ$ )

Sitagliptin Phosphate Monohydrate (STG)[2][9]	Sitagliptin Phosphate Anhydrous (STGA)[2][9]	Sitagliptin Base Form (STGB)[2][9]
13.2°, 13.8°, 15.9°	4.6°, 9.3°, 13.4°	7.4°, 11.5°, 16.7°
18.4°, 19.1°, 21.2°	13.9°, 15.0°, 18.2°	17.7°, 18.9°, 24.1°
25.0°, 25.7°, 29.5°	19.2°, 21.4°, 25.4°	24.5°, 27.0°, 28.5°

## Thermal Analysis: DSC and TGA

**Expertise & Causality:** Thermal methods probe the energetic properties and composition of the solid state. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermodynamic events like melting (endotherm) or crystallization (exotherm). Thermogravimetric Analysis (TGA) measures mass changes with temperature. For **sitagliptin monohydrate**, TGA is essential to quantify the water content, while DSC reveals its dehydration and subsequent melting, providing a clear thermal signature that distinguishes it from anhydrous forms.[10][14]

### Experimental Protocol: DSC/TGA Analysis

- **Sample Preparation:** Accurately weigh 2-5 mg of the sitagliptin sample into an aluminum DSC pan (for TGA, an alumina or platinum crucible is used).
- **Instrument Setup (DSC):** Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
- **DSC Program:** Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature of 250 °C.
- **Instrument Setup (TGA):** Place the sample crucible onto the TGA balance. Purge with nitrogen at 50 mL/min.
- **TGA Program:** Equilibrate at 25 °C. Ramp the temperature at 10 °C/min up to 300 °C.
- **Data Analysis:** In the TGA thermogram, identify the percentage mass loss corresponding to dehydration. In the DSC thermogram, determine the onset and peak temperatures of endothermic (e.g., dehydration, melting) and exothermic events.

## Spectroscopic Analysis: FTIR and Raman

**Expertise & Causality:** Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules.<sup>[15]</sup> While the molecular structure of sitagliptin is the same across polymorphs, the different crystal packing and hydrogen bonding environments in each form cause subtle but measurable shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C-F).<sup>[9][16]</sup> These spectral differences provide orthogonal confirmation of the solid form identified by XRPD and thermal analysis.

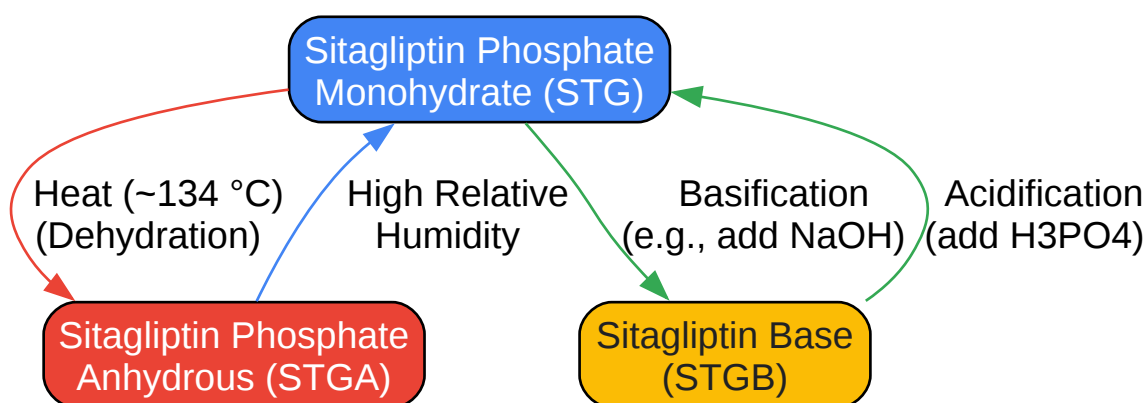
### Experimental Protocol: ATR-FTIR Spectroscopy

- **Background Collection:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
- **Sample Analysis:** Place a small amount (1-2 mg) of the sitagliptin sample onto the ATR crystal. Apply consistent pressure using the anvil.

- Data Acquisition: Co-add 16 to 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a spectral resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Compare key band positions (e.g., carbonyl stretch around 1650  $\text{cm}^{-1}$ , amine bends, and phosphate stretches) with reference spectra.[9]

## Polymorphic Stability and Interconversion

The various forms of sitagliptin are not isolated entities but can interconvert under specific environmental conditions. The monohydrate form is stable under ambient conditions but can be converted to an anhydrous form upon heating.[2][10] This transformation is a critical process parameter that must be understood and controlled.



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Caption: Phase relationships of primary sitagliptin solid forms.

**Causality and Control:** The choice of solvent, crystallization temperature, and drying conditions are critical process parameters that dictate which polymorphic form is produced. For sitagliptin phosphate, crystallization from aqueous solutions favors the formation of the stable monohydrate.[2] Aggressive drying or heating can inadvertently lead to the formation of the anhydrous form.[10] Therefore, process control is synonymous with polymorphic control. This is not just good practice; it is a regulatory expectation under ICH Q6A guidelines, which mandate the investigation and control of polymorphism for any API where different forms can affect drug product performance or stability.[7][8][17]

## Conclusion

The solid-state chemistry of sitagliptin phosphate monohydrate is a clear illustration of the pivotal role polymorphism plays in modern drug development. The stable, well-defined orthorhombic crystal structure of the monohydrate is the result of a robust hydrogen-bonding network, conferring desirable physicochemical properties. However, the existence of alternative anhydrous and base forms necessitates a rigorous and multi-faceted analytical control strategy. A synergistic approach, leveraging the definitive fingerprinting of XRPD, the energetic and compositional insights from thermal analysis, and the conformational sensitivity of vibrational spectroscopy, provides a self-validating system for ensuring the correct solid form. For scientists and researchers in the pharmaceutical industry, a deep understanding of these principles and protocols is essential for the development of safe, effective, and consistent drug products.

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